![molecular formula C20H22N2 B14228387 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole CAS No. 827016-73-9](/img/structure/B14228387.png)
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is a compound that features a piperidine ring attached to an indole moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . The indole structure is also a common motif in many natural products and pharmaceuticals, making this compound of particular interest in medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole typically involves the reaction of 4-phenylpiperidine with an indole derivative. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction . This method allows for the formation of the carbon-carbon bond between the piperidine and indole rings under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as hydrogenation, cyclization, and functional group transformations to achieve the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine nitrogen or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding amines or alcohols.
Applications De Recherche Scientifique
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole involves its interaction with specific molecular targets in the body. The piperidine moiety is known to interact with various receptors, such as opioid receptors, which can mediate analgesic effects . The indole structure may also contribute to its biological activity by interacting with enzymes or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(4-Phenylpiperazin-1-yl)methyl]-1H-indole: Similar structure but with a piperazine ring instead of piperidine.
2-[(4-Methylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a methyl group on the piperidine ring.
2-[(4-Fluorophenylpiperidin-1-yl)methyl]-1H-indole: Similar structure with a fluorine atom on the phenyl ring.
Uniqueness
2-[(4-Phenylpiperidin-1-yl)methyl]-1H-indole is unique due to its specific combination of the piperidine and indole moieties, which may confer distinct biological activities and chemical reactivity compared to other similar compounds .
Propriétés
Numéro CAS |
827016-73-9 |
|---|---|
Formule moléculaire |
C20H22N2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-[(4-phenylpiperidin-1-yl)methyl]-1H-indole |
InChI |
InChI=1S/C20H22N2/c1-2-6-16(7-3-1)17-10-12-22(13-11-17)15-19-14-18-8-4-5-9-20(18)21-19/h1-9,14,17,21H,10-13,15H2 |
Clé InChI |
YLWWPOXJDJXQCQ-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C2=CC=CC=C2)CC3=CC4=CC=CC=C4N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Ethenylphenyl)methoxy]-5,6,7,8-tetrahydronaphthalen-2-amine](/img/structure/B14228306.png)

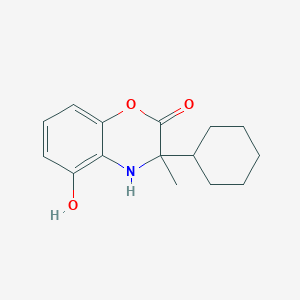

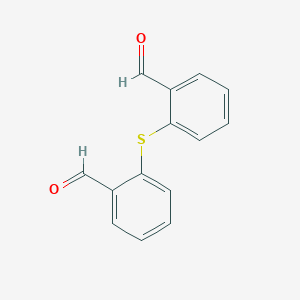
![[(3R)-1-(2-fluoroethyl)piperidin-3-yl]methanol](/img/structure/B14228344.png)
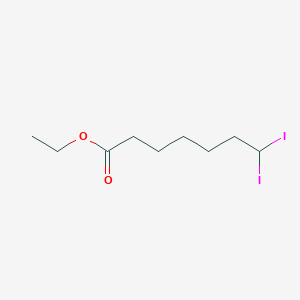
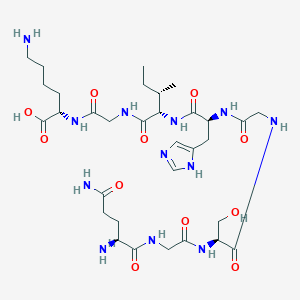
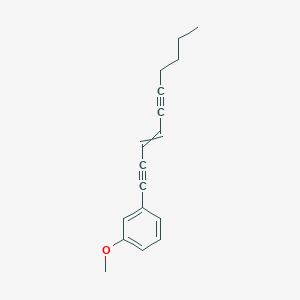
![Ethanethioic acid, S-[[4-(di-1H-pyrrol-2-ylmethyl)phenyl]methyl] ester](/img/structure/B14228376.png)
![2,7-Dibromo-3',6'-bis(octyloxy)-9,9'-spirobi[fluorene]](/img/structure/B14228384.png)
![1H-1,2,4-Triazole, 3-[(2-naphthalenylmethyl)thio]-](/img/structure/B14228389.png)
![4-Methoxy-5-[(1-methylpiperidin-4-yl)methoxy]benzene-1,2-diamine](/img/structure/B14228394.png)
![9,9'-(1,4-Phenylene)bis[10-([1,1'-biphenyl]-2-yl)anthracene]](/img/structure/B14228398.png)
